molecular formula C15H11F2N3O4S3 B4779713 2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B4779713
M. Wt: 431.5 g/mol
InChI Key: NCABCLDFEXIEBF-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and difluorobenzene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The resulting thiazole intermediate is then subjected to further reactions to introduce the sulfonamide and difluorobenzene groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-(3-(3-furoyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline
  • 4-fluoro-N-(3-(3-furoyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline
  • N-(4-(4-chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline

Uniqueness

2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to the presence of both difluorobenzene and thiazole moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O4S3/c16-10-1-6-14(13(17)9-10)27(23,24)19-11-2-4-12(5-3-11)26(21,22)20-15-18-7-8-25-15/h1-9,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCABCLDFEXIEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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